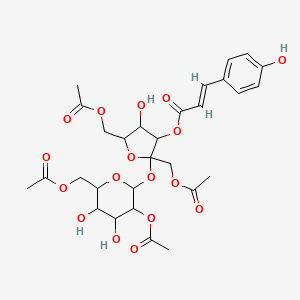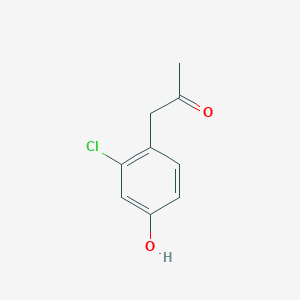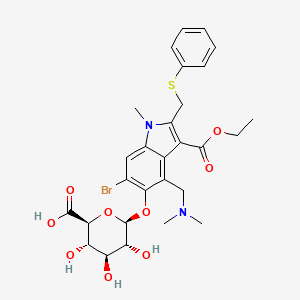
Umifenovir Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Umifenovir Glucuronide is a metabolite of Umifenovir, an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used for the treatment and prophylaxis of influenza and other respiratory infections . Umifenovir has been in use in Russia for approximately 25 years and in China since 2006 . The glucuronide conjugate is formed through phase II metabolism, where Umifenovir undergoes glucuronidation, a process that enhances its solubility and facilitates its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir Glucuronide involves the glucuronidation of Umifenovir. The reaction conditions for this enzymatic process include a physiological pH of around 7.4 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound would involve the large-scale synthesis of Umifenovir followed by its enzymatic glucuronidation. This process can be optimized by using recombinant UGT enzymes and ensuring the availability of sufficient UDP-glucuronic acid . The reaction mixture is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Umifenovir Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Umifenovir Glucuronide has several scientific research applications:
Mecanismo De Acción
Umifenovir Glucuronide exerts its effects by enhancing the solubility and excretion of Umifenovir. The glucuronidation process increases the hydrophilicity of Umifenovir, facilitating its elimination from the body through urine and feces . This process helps in maintaining the therapeutic levels of Umifenovir in the body while preventing its accumulation and potential toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir Glucuronide: A metabolite of Oseltamivir, another antiviral drug used for the treatment of influenza.
Ribavirin Glucuronide: A metabolite of Ribavirin, used for the treatment of hepatitis C and other viral infections.
Remdesivir Glucuronide: A metabolite of Remdesivir, used for the treatment of COVID-19.
Uniqueness
Umifenovir Glucuronide is unique due to its dual-acting antiviral/host-targeting properties, which are not commonly observed in other antiviral drugs . This dual activity provides additional protection against viral resistance, making it a valuable compound in antiviral therapy .
Propiedades
Fórmula molecular |
C28H33BrN2O9S |
|---|---|
Peso molecular |
653.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[6-bromo-4-[(dimethylamino)methyl]-3-ethoxycarbonyl-1-methyl-2-(phenylsulfanylmethyl)indol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33BrN2O9S/c1-5-38-27(37)20-18(13-41-14-9-7-6-8-10-14)31(4)17-11-16(29)24(15(19(17)20)12-30(2)3)39-28-23(34)21(32)22(33)25(40-28)26(35)36/h6-11,21-23,25,28,32-34H,5,12-13H2,1-4H3,(H,35,36)/t21-,22-,23+,25-,28+/m0/s1 |
Clave InChI |
YWNDZUQXXCRSIJ-WXCVBFKSSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)Br)C)CSC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


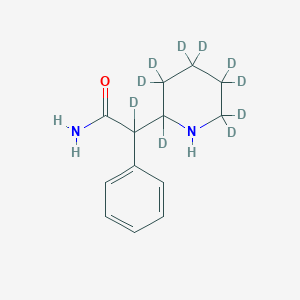
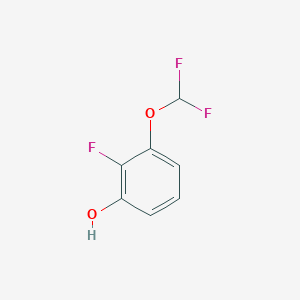
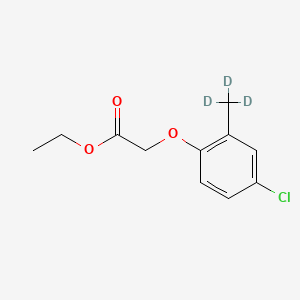
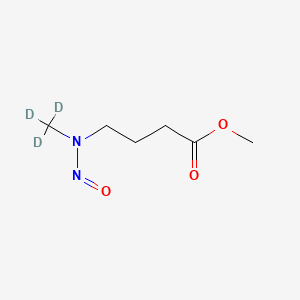
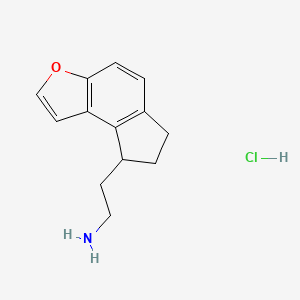
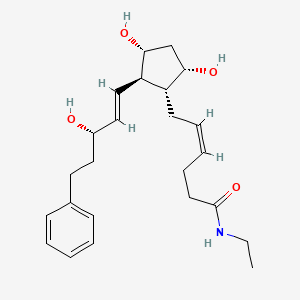
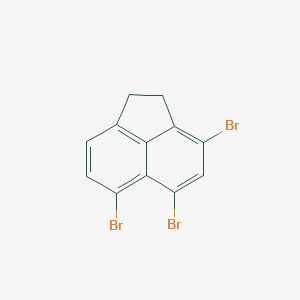
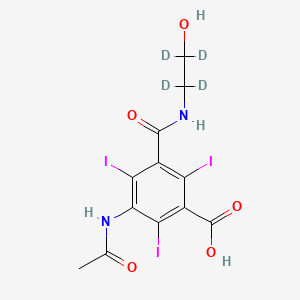
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
